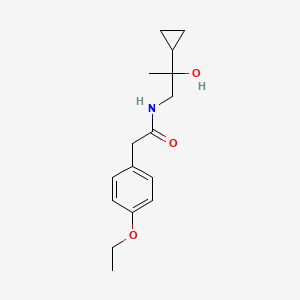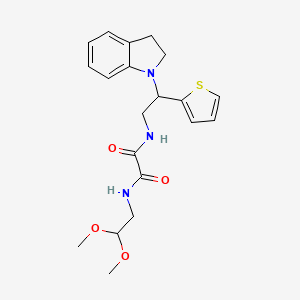
N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex molecule that likely contains multiple functional groups, including an oxalamide moiety, which is a feature of interest in the synthesis of various heterocyclic compounds. The presence of indole and thiophene rings suggests potential for biological activity and makes it a candidate for further chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related oxalamides has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, providing a useful formula for the synthesis of anthranilic acid derivatives and oxalamides. Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxalamides, in general, includes a characteristic oxalamide moiety, which consists of a carbonyl group flanked by two amide groups. The specific structure of this compound would also feature an indole ring, known for its presence in many natural products and pharmaceuticals, and a thiophene ring, which is often included in compounds for its electronic properties. The arrangement of these groups within the molecule would significantly influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The oxalamide group is known to participate in various chemical reactions, including rearrangements and functionalization. The synthesis of heterocycles is particularly relevant, as demonstrated by the use of N,N-dimethylformamide (DMF) as a carbon synthon for the synthesis of pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones . Elemental iodine was used to facilitate these reactions, indicating that halogenation could be a useful reaction for further functionalization of oxalamides. The indole and thiophene rings in the molecule may also undergo electrophilic substitution reactions, which could be utilized in the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided in the papers, we can infer that the molecule would exhibit properties typical of oxalamides and heterocyclic compounds. These might include moderate to high melting points due to the potential for hydrogen bonding, solubility in organic solvents, and the possibility of exhibiting tautomerism. The presence of the indole and thiophene rings suggests that the compound may have significant aromatic character, which could affect its electronic properties and stability.
Applications De Recherche Scientifique
Synthesis Techniques
- A study by Mamedov et al. (2016) describes a novel one-pot synthetic approach applicable to the synthesis of compounds like N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for derivatives and oxalamides (Mamedov et al., 2016).
Pharmacological Potential
- Research by Barf et al. (1996) explored the binding affinities of similar compounds to various serotonin receptors, suggesting potential applications in neurological and psychiatric disorders (Barf et al., 1996).
Educational Value
- A study by Min (2015) demonstrates the use of similar compounds in undergraduate organic chemistry experiments, highlighting its educational value in enhancing students' interest in scientific research and experimental skills (Min, 2015).
Potential in Drug Development
- Xiong et al. (2010) investigated a novel pyrrole-substituted indolinone, showing potent antitumor activity and suggesting the possibility of similar compounds being used in cancer treatment (Xiong et al., 2010).
Chemical Properties and Interactions
- Gomez-Monterrey et al. (2011) studied acyl derivatives of similar compounds, revealing insights into cytotoxicity and DNA-binding properties, indicating potential therapeutic applications (Gomez-Monterrey et al., 2011).
Antioxidant and Antimicrobial Activities
- Research by Saundane et al. (2012) on thiazolidinone and azetidinone compounds encompassing indolylthienopyrimidines demonstrated significant antioxidant and antimicrobial activities, suggesting similar potential in compounds like this compound (Saundane et al., 2012).
Structural Analysis and Molecular Docking
- Attimarad et al. (2017) synthesized and screened compounds for various activities, including anti-inflammatory, analgesic, and antioxidant activities, and performed molecular docking studies, which could be relevant for similar compounds (Attimarad et al., 2017).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-18(27-2)13-22-20(25)19(24)21-12-16(17-8-5-11-28-17)23-10-9-14-6-3-4-7-15(14)23/h3-8,11,16,18H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVKYGSRLHGKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)
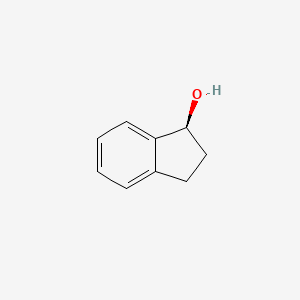
![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)
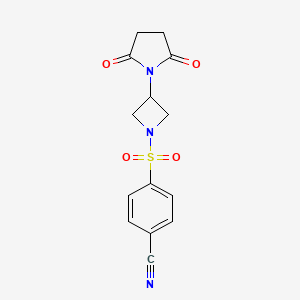
![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)

![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)
![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)
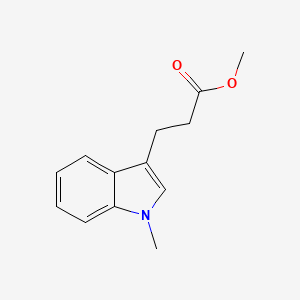
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)
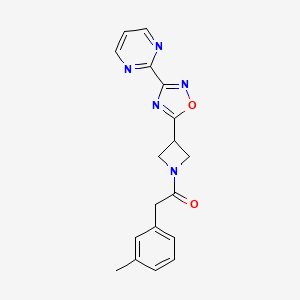
![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)
